molecular formula C20H13F3N2O2 B296359 ZINC00640089

ZINC00640089

Cat. No.: B296359
M. Wt: 370.3 g/mol
InChI Key: BJLGMVSRCCPPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZINC00640089 is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core structure fused with a benzene ring and a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZINC00640089 typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzene Ring: The benzene ring can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the indole core is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to reduce the carbonyl group in the indole core to form alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where the trifluoromethyl group or other substituents are replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield oxidized indole derivatives, while reduction reactions can yield alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ZINC00640089 involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZINC00640089 is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This compound’s specific structure allows it to interact with molecular targets in a distinct manner, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H13F3N2O2

Molecular Weight

370.3 g/mol

IUPAC Name

2-(2-oxobenzo[cd]indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H13F3N2O2/c21-20(22,23)14-8-1-2-9-15(14)24-17(26)11-25-16-10-4-6-12-5-3-7-13(18(12)16)19(25)27/h1-10H,11H2,(H,24,26)

InChI Key

BJLGMVSRCCPPDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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